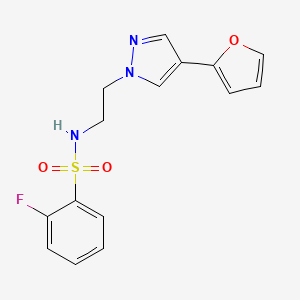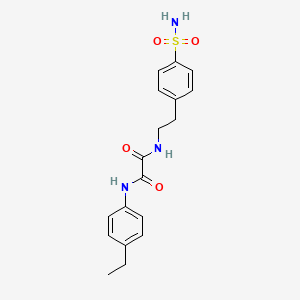![molecular formula C22H15FN4O2 B2792349 3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 477853-45-5](/img/structure/B2792349.png)
3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of the triazoloquinazoline class of compounds . It is a small molecule that has been studied for its potential anticancer activity .
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system . This process maintains essential structural fragments for effective binding with the binding site of PCAF . A set of sixteen triazoloquinazoline derivatives were designed and synthesized for investigation .Molecular Structure Analysis
The molecular structure of “this compound” includes a triazoloquinazoline core, a 2-fluorophenyl group, and a 4-methoxyphenoxy group . The triazoloquinazoline core is a bioisosteric modification of the triazolophthalazine ring system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the bioisosteric modification of the triazolophthalazine ring system . This process maintains essential structural fragments for effective binding with the binding site of PCAF .Mecanismo De Acción
Target of Action
The primary target of 3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline is the PCAF bromodomain . PCAF (P300/CBP-associated factor) is a histone acetyltransferase that plays a crucial role in gene expression and cell cycle regulation .
Mode of Action
This compound interacts with the PCAF bromodomain, inhibiting its function .
Biochemical Pathways
The inhibition of PCAF affects various biochemical pathways. PCAF is involved in the acetylation of histones, a process that regulates gene expression. By inhibiting PCAF, this compound can potentially alter the expression of various genes, affecting numerous cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific genes affected by the inhibition of PCAF. Some studies have shown that similar compounds can exhibit potent antiproliferative activity against certain cancer cells , suggesting that this compound may have potential as an anticancer agent.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline has been found to interact with several enzymes and proteins. For instance, it has been identified as a potential inhibitor of the PCAF bromodomain, a protein that plays a crucial role in gene expression and cellular function . The nature of these interactions is primarily through binding with the active site of the target proteins .
Cellular Effects
In cellular contexts, this compound has demonstrated significant effects. It has been shown to exhibit cytotoxic activity against various human cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds to the active site of the PCAF bromodomain, thereby inhibiting its function .
Temporal Effects in Laboratory Settings
It has been observed to demonstrate stable and consistent activity in in vitro studies .
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O2/c1-28-14-10-12-15(13-11-14)29-22-24-19-9-5-3-7-17(19)21-26-25-20(27(21)22)16-6-2-4-8-18(16)23/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFDSULLRHMJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B2792266.png)
![2-(4-fluorophenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}acetamide](/img/structure/B2792268.png)
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2792269.png)
![4-[(3-Fluorophenyl)methyl]-1,1-dioxothian-4-amine](/img/structure/B2792270.png)

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2792276.png)
![2-{4-Methyl-5-[3-(piperidylsulfonyl)phenyl]-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B2792278.png)
![N-(2-methoxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2792280.png)
![2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2792281.png)


![N-(3-chlorophenyl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2792286.png)

![3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2792288.png)
